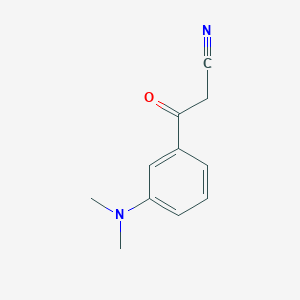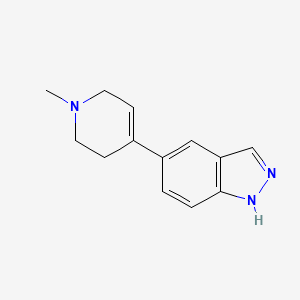
5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole
描述
5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole, also known as MTPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazole derivatives and has shown promising results in various pre-clinical studies.
作用机制
The exact mechanism of action of 5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole is not fully understood. However, it has been suggested that this compound may act as a modulator of the endocannabinoid system. This system plays a crucial role in various physiological processes such as pain sensation, inflammation, and neuronal signaling. This compound has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the brain. Furthermore, this compound has been shown to increase the levels of neurotrophic factors such as BDNF, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole has several advantages for lab experiments. It has a high affinity for the cannabinoid receptors and can be used as a tool compound to study the endocannabinoid system. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is that its pharmacokinetic properties are not well understood, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole. One direction is to further elucidate its mechanism of action and its potential as a modulator of the endocannabinoid system. Another direction is to study its potential therapeutic applications in various disease models. Furthermore, the pharmacokinetic properties of this compound need to be further studied to optimize its use in experimental settings. Overall, this compound shows promising potential as a therapeutic compound, and further research is needed to fully understand its applications.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various pre-clinical studies. It can be synthesized through a multi-step process with good yield and purity. This compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, and may act as a modulator of the endocannabinoid system. While this compound has several advantages for lab experiments, its pharmacokinetic properties need to be further studied. Future research directions include further elucidating its mechanism of action and studying its potential therapeutic applications in various disease models.
科学研究应用
5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole has shown potential therapeutic applications in various pre-clinical studies. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been shown to have a positive effect on memory and learning in animal models of Alzheimer's disease. Furthermore, this compound has been studied for its potential use in the treatment of Parkinson's disease.
属性
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-4,8-9H,5-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMKECUETVISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696153 | |
| Record name | 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-72-0 | |
| Record name | 5-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1501875.png)
![7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1501895.png)
![3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1501920.png)
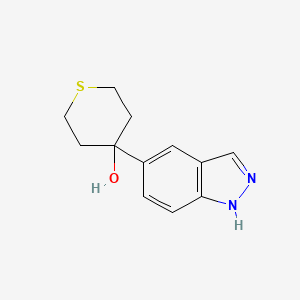
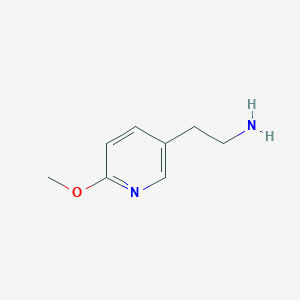
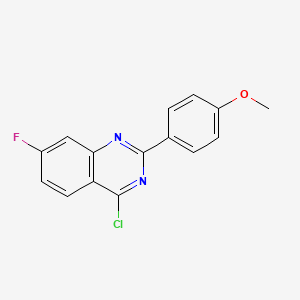

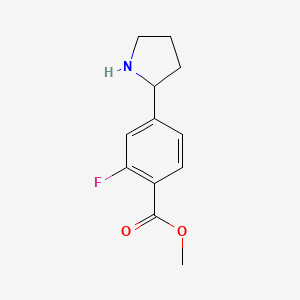
![Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid](/img/structure/B1501947.png)



